molecular formula C13H12N2O3 B3364544 Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate CAS No. 1166756-86-0

Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate

Cat. No.: B3364544
CAS No.: 1166756-86-0
M. Wt: 244.25 g/mol
InChI Key: OGWVZWUDZHFDFL-UHFFFAOYSA-N
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Description

Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced heterocyclic compounds. Substitution reactions can result in a variety of substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the modulation of biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.

    1,2,5-Oxadiazole:

    1,3,4-Oxadiazole: Used in pharmaceuticals and agrochemicals.

Uniqueness

Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate is unique due to the presence of the cyclopropyl group, which can influence its reactivity and interactions. This makes it distinct from other oxadiazole derivatives and potentially more versatile in its applications .

Properties

IUPAC Name

methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)10-6-2-8(3-7-10)11-14-12(18-15-11)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWVZWUDZHFDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213346
Record name Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166756-86-0
Record name Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1166756-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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